molecular formula C13H14O3S B14345734 tert-Butyl 1-benzothiophene-3-carboperoxoate CAS No. 92613-08-6

tert-Butyl 1-benzothiophene-3-carboperoxoate

Cat. No.: B14345734
CAS No.: 92613-08-6
M. Wt: 250.32 g/mol
InChI Key: NBXZFSJHXSXQPB-UHFFFAOYSA-N
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Description

tert-Butyl 1-benzothiophene-3-carboperoxoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The tert-butyl group is a common protecting group in organic synthesis, and the carboperoxoate moiety indicates the presence of a peroxycarboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-benzothiophene-3-carboperoxoate typically involves the functionalization of the benzothiophene core. Another approach involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols, followed by the addition of isocyanates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-benzothiophene-3-carboperoxoate can undergo various chemical reactions, including:

    Oxidation: The peroxycarboxylate group can participate in oxidation reactions.

    Reduction: Reduction of the peroxycarboxylate group can yield the corresponding carboxylate.

    Substitution: The benzothiophene core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce the corresponding alcohols or carboxylates.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzothiophene-3-carboperoxoate involves its interaction with molecular targets through its functional groups. The peroxycarboxylate group can participate in redox reactions, potentially affecting cellular processes. The benzothiophene core can interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-benzothiophene-3-carboxylate
  • tert-Butyl 1-benzothiophene-3-carbohydrazide
  • tert-Butyl 1-benzothiophene-3-carboxamide

Uniqueness

tert-Butyl 1-benzothiophene-3-carboperoxoate is unique due to the presence of the peroxycarboxylate group, which imparts distinct chemical reactivity compared to other benzothiophene derivatives. This makes it valuable for specific applications in oxidation reactions and as a precursor for further functionalization.

Properties

CAS No.

92613-08-6

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl 1-benzothiophene-3-carboperoxoate

InChI

InChI=1S/C13H14O3S/c1-13(2,3)16-15-12(14)10-8-17-11-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

NBXZFSJHXSXQPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1=CSC2=CC=CC=C21

Origin of Product

United States

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